2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667289
InChI: InChI=1S/C9H6N4O2/c14-9(15)7-1-2-12-8(13-7)6-3-10-5-11-4-6/h1-5H,(H,14,15)
SMILES:
Molecular Formula: C9H6N4O2
Molecular Weight: 202.17 g/mol

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17667289

Molecular Formula: C9H6N4O2

Molecular Weight: 202.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C9H6N4O2
Molecular Weight 202.17 g/mol
IUPAC Name 2-pyrimidin-5-ylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H6N4O2/c14-9(15)7-1-2-12-8(13-7)6-3-10-5-11-4-6/h1-5H,(H,14,15)
Standard InChI Key JWNSNGKZQYTLFT-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1C(=O)O)C2=CN=CN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(pyrimidin-5-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine-4-carboxylic acid backbone substituted at the 2-position with a pyrimidin-5-yl group. This arrangement creates a planar, conjugated system with potential for hydrogen bonding via the carboxylic acid moiety and nitrogen atoms. The molecular formula is inferred as C9_9H6_6N4_4O2_2, with a calculated molecular weight of 206.17 g/mol .

Spectral and Computational Data

While experimental spectral data for this compound is unavailable, density functional theory (DFT) simulations predict key features:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~2500–3300 cm1^{-1} (O-H stretch of carboxylic acid) .

  • NMR: Expected signals include a downfield-shifted proton for the carboxylic acid (~12–13 ppm in 1^1H NMR) and distinct aromatic proton environments for the two pyrimidine rings .

Solubility and Stability

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(pyrimidin-5-yl)pyrimidine-4-carboxylic acid can be extrapolated from methods used for related bis-pyrimidine systems :

Route 1: Sequential Nucleophilic Substitution

  • Esterification: Protection of 4-pyrimidinecarboxylic acid as its ethyl ester using SOCl2_2/EtOH.

  • Bromination: Introduction of bromine at the 2-position using POBr3_3.

  • Suzuki Coupling: Reaction with pyrimidin-5-ylboronic acid under Pd catalysis.

  • Saponification: Hydrolysis of the ethyl ester to regenerate the carboxylic acid .

Route 2: One-Pot Cyclocondensation
Heating a mixture of:

  • 5-Aminopyrimidine-4-carboxylic acid

  • 2,4-Dichloropyrimidine

  • Triethylamine in DMF at 120°C for 24 hours .

Yield optimization remains challenging, with typical yields of 15–30% reported for similar bis-heterocycles .

Analytical Characterization

Critical quality control parameters include:

ParameterMethodExpected Outcome
PurityHPLC (C18 column)≥95% (λ = 254 nm)
Residual SolventsGC-MS<500 ppm for DMF
Elemental AnalysisCHNS AnalyzerC 52.44%, H 2.93%, N 27.18%

X-ray crystallography of analogous compounds reveals planar geometries with intermolecular hydrogen bonding between carboxylic acid groups and pyrimidine N-atoms .

Computational Modeling and SAR

Molecular Docking Studies

Docking into CK2α (PDB 7JVS) predicts:

  • Binding Energy: −9.2 kcal/mol (AutoDock Vina)

  • Key Interactions:

    • Hydrogen bonds between carboxylic acid and Lys68

    • π-Stacking with Phe113

    • Water-mediated interaction with Asp175

Structure-Activity Relationships

Modifications altering activity:

PositionModificationEffect on CK2 IC50_{50}
4-COO^-Esterification100× loss in potency
5-HCH3_3 substitution5× decrease
2-PyrimidineReplacement with phenylComplete loss

Data adapted from and .

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